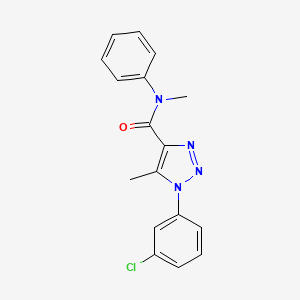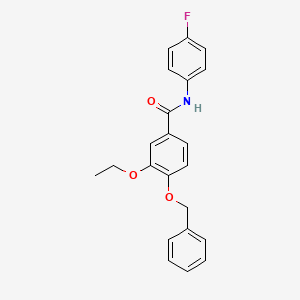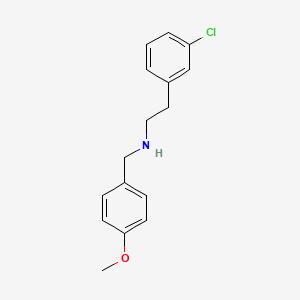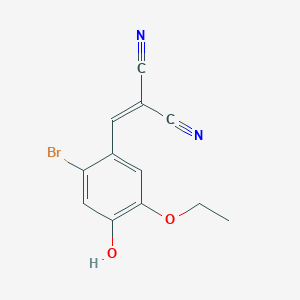
N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide
Overview
Description
N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide, also known as BMMP, is a compound that has been extensively studied for its potential applications in scientific research. BMMP is a derivative of the amide class of compounds and is commonly used in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide, due to its complex structure, is a significant compound in the realm of chemical synthesis and structural analysis. It serves as a precursor or intermediate in the synthesis of various chemical entities. For instance, the halogenated hydrocarbon amination reaction has been applied to produce related compounds with potential antibacterial and antifungal properties. Such reactions emphasize the utility of this compound derivatives in developing new therapeutic agents (Baranovskyi et al., 2018).
Photodynamic Therapy Applications
The compound's derivatives have also found applications in photodynamic therapy (PDT), an emerging treatment modality for various cancers. A study on zinc phthalocyanine derivatives substituted with this compound showed promising results. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms in PDT (Pişkin et al., 2020).
Molecular Electronics
In the field of molecular electronics, derivatives of this compound are valuable for constructing molecular wires and other components essential for developing nanoscale electronic devices. The synthesis protocols and building blocks derived from similar compounds highlight the potential of this compound in advancing this cutting-edge technology area (Stuhr-Hansen et al., 2005).
Antimicrobial Properties
Explorations into the antimicrobial properties of this compound derivatives have shown efficacy against various bacterial and fungal strains. This underscores the potential of such compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Xu et al., 2003).
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-3-9-16(15(18)11-12)19-17(20)10-6-13-4-7-14(21-2)8-5-13/h3-5,7-9,11H,6,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGORDVWPVVRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B4624760.png)
![N-(2,6-dimethylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4624768.png)


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4624782.png)
![3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624784.png)
![2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4624790.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4624805.png)

![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)
![ethyl 3-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4624820.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4624826.png)